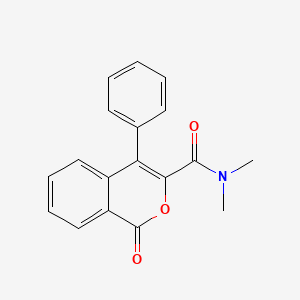
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzaldehydes and phenols.
Cyclization: The key step involves the cyclization of these starting materials to form the benzopyran core. This can be achieved through various methods, including acid-catalyzed cyclization or base-catalyzed cyclization.
Functional Group Modification: After forming the benzopyran core, further functional group modifications are carried out to introduce the carboxamide and dimethyl groups. This may involve reactions such as amidation and methylation.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, contributing to a better understanding of its mechanism of action.
作用機序
The mechanism of action of 1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
類似化合物との比較
1H-2-Benzopyran-3-carboxamide, N,N-dimethyl-1-oxo-4-phenyl- can be compared with other benzopyran derivatives:
特性
CAS番号 |
41056-55-7 |
|---|---|
分子式 |
C18H15NO3 |
分子量 |
293.3 g/mol |
IUPAC名 |
N,N-dimethyl-1-oxo-4-phenylisochromene-3-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-19(2)17(20)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18(21)22-16/h3-11H,1-2H3 |
InChIキー |
SHCSLUZWAHVEJO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=C(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















